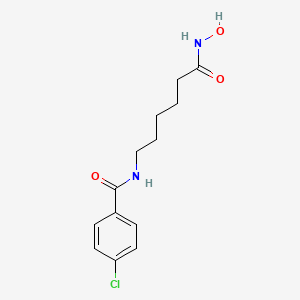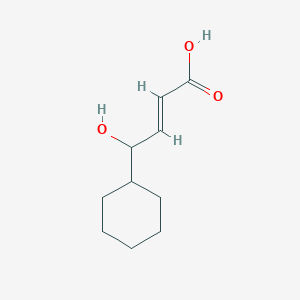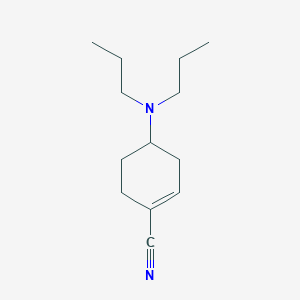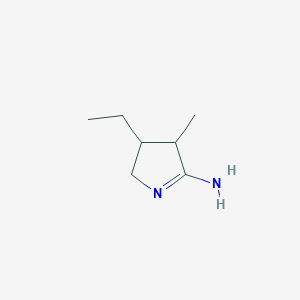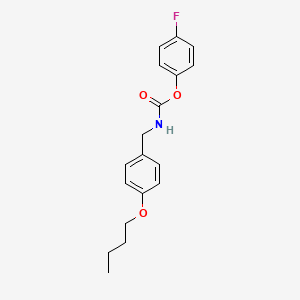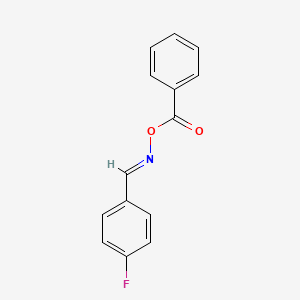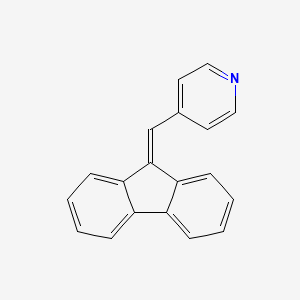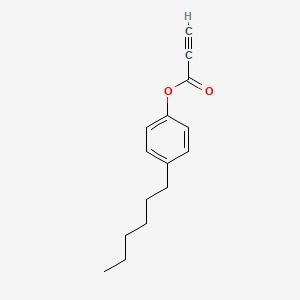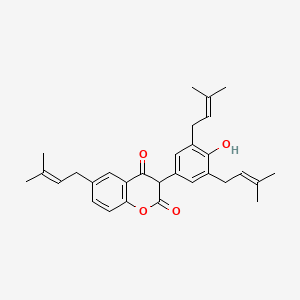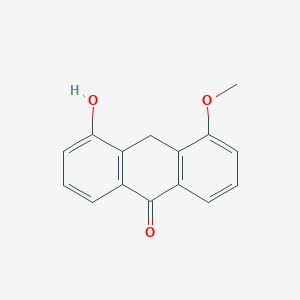
4-Fluorophenyl 1-(4-butoxyphenyl)propylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件
4-氟苯基 1-(4-丁氧基苯基)丙基氨基甲酸酯的合成通常涉及在受控条件下将 4-氟苯基异氰酸酯与 1-(4-丁氧基苯基)丙烷-1-胺反应。反应通常在二氯甲烷或四氢呋喃等有机溶剂中进行,并加入三乙胺等碱以促进氨基甲酸酯键的形成 .
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该工艺针对更高的产率和纯度进行了优化,通常涉及先进的技术,例如连续流动反应器和自动化合成系统 .
化学反应分析
反应类型
4-氟苯基 1-(4-丁氧基苯基)丙基氨基甲酸酯经历各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化,从而形成相应的氧化产物。
还原: 可以使用氢化铝锂或硼氢化钠等试剂进行还原反应,从而形成还原衍生物。
常用试剂和条件
氧化: 酸性或中性条件下的高锰酸钾。
还原: 干醚中的氢化铝锂。
取代: 甲醇中的甲醇钠.
形成的主要产物
氧化: 形成羧酸或酮。
还原: 形成醇或胺。
取代: 形成取代的苯基衍生物.
科学研究应用
4-氟苯基 1-(4-丁氧基苯基)丙基氨基甲酸酯在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为酶抑制剂的潜力,特别是在抑制脂肪酸酰胺水解酶 (FAAH) 方面的应用。
医学: 探索其在治疗疼痛和炎症等疾病方面的潜在治疗作用。
工业: 用于开发新材料和化学工艺.
作用机制
4-氟苯基 1-(4-丁氧基苯基)丙基氨基甲酸酯的作用机制涉及它与特定分子靶标的相互作用。主要靶标之一是脂肪酸酰胺水解酶 (FAAH),该化合物在其中充当抑制剂。通过抑制 FAAH,它会增加内源性大麻素的水平,内源性大麻素在疼痛调节和抗炎反应中发挥作用 .
相似化合物的比较
类似化合物
- 2-氟苯基 1-(4-丁氧基苯基)丙基氨基甲酸酯
- 4-氟苯基 1-(4-甲氧基苯基)丙基氨基甲酸酯
- 4-氟苯基 1-(4-乙氧基苯基)丙基氨基甲酸酯
独特性
4-氟苯基 1-(4-丁氧基苯基)丙基氨基甲酸酯因其特定的取代模式而脱颖而出,该模式赋予其独特的化学和生物学性质。它的丁氧基基团增强了它的亲脂性,有可能提高它的生物利用度和与脂质基靶标的相互作用 .
属性
分子式 |
C20H24FNO3 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC 名称 |
(4-fluorophenyl) N-[1-(4-butoxyphenyl)propyl]carbamate |
InChI |
InChI=1S/C20H24FNO3/c1-3-5-14-24-17-10-6-15(7-11-17)19(4-2)22-20(23)25-18-12-8-16(21)9-13-18/h6-13,19H,3-5,14H2,1-2H3,(H,22,23) |
InChI 键 |
IEKBPHHXDXKATO-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C(CC)NC(=O)OC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




